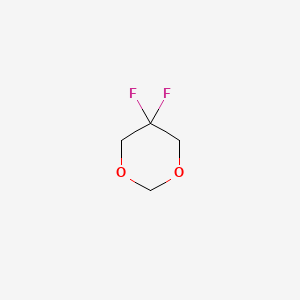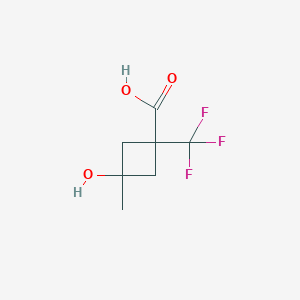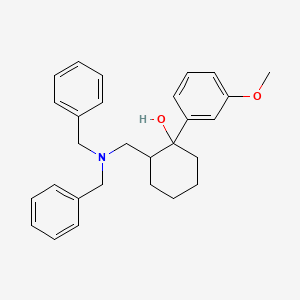
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is a synthetic compound known for its analgesic properties. It is structurally related to tramadol, a well-known pain medication. The compound has a complex structure that includes a cyclohexanol ring, a methoxyphenyl group, and a dibenzylamino moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring is formed through a Grignard reaction, where a cyclohexanone is reacted with a suitable Grignard reagent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dibenzylamino Group: The dibenzylamino group is attached through a reductive amination reaction, where a benzylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted derivatives of the original compound.
科学研究应用
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol has various scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its analgesic properties and potential use as a pain medication.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the inhibition of pain signals. The compound also affects the reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to its analgesic effects.
相似化合物的比较
Similar Compounds
Tramadol: A well-known pain medication with a similar structure and mechanism of action.
Tapentadol: Another analgesic with structural similarities and similar pharmacological effects.
Methadone: An opioid analgesic with a different structure but similar receptor interactions.
Uniqueness
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is unique due to its specific combination of structural features, which contribute to its distinct pharmacological profile. Its methoxyphenyl group and dibenzylamino moiety provide unique interactions with biological targets, differentiating it from other similar compounds.
属性
分子式 |
C28H33NO2 |
|---|---|
分子量 |
415.6 g/mol |
IUPAC 名称 |
2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C28H33NO2/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3 |
InChI 键 |
UUCCCVCIZKKOEK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


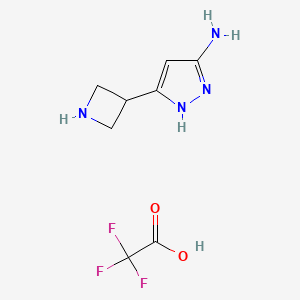
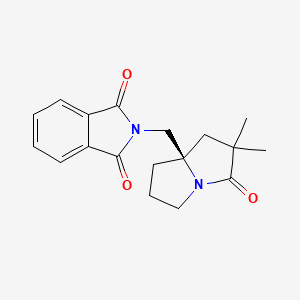

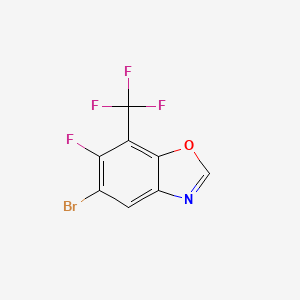
![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
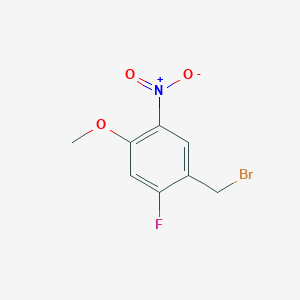

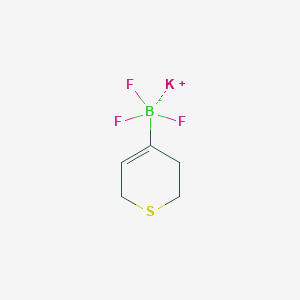

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
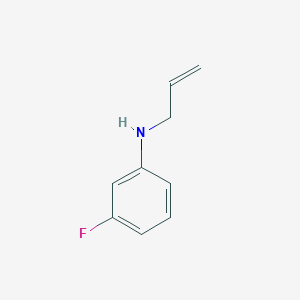
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
